molecular formula C6H11ClO2 B3052842 1-Allyloxy-3-chloro-2-propanol CAS No. 4638-03-3

1-Allyloxy-3-chloro-2-propanol

Cat. No. B3052842
CAS RN: 4638-03-3
M. Wt: 150.6 g/mol
InChI Key: DLVRPVNJFWEIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyloxy-3-chloro-2-propanol is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Allyloxy-3-chloro-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6975. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Allyloxy-3-chloro-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyloxy-3-chloro-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4638-03-3

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

IUPAC Name

1-chloro-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C6H11ClO2/c1-2-3-9-5-6(8)4-7/h2,6,8H,1,3-5H2

InChI Key

DLVRPVNJFWEIFV-UHFFFAOYSA-N

SMILES

C=CCOCC(CCl)O

Canonical SMILES

C=CCOCC(CCl)O

Other CAS RN

4638-03-3

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 87 grams (1.5 mols) of allyl alcohol and 1 milliliter of boron trifluoride-diethyl etherate is heated to 60° C. in a reaction vessel provided with reflux condenser, thermometer and dropping funnel. Within 45 minutes, 46.25 grams (0.5 mol) of epichlorohydrin are constantly added to said mixture. The reaction is exothermic. Thereafter the reaction mixture is rectified via a 40 centimeter silver-coated column, whereupon at first 55 grams of unreacted allyl alcohol are distilled off at 24° C. and a pressure of 15 millibars. By subsequent distillation at 0.08 millibars there are obtained 59.7 grams (79.3% of the theory) of (3-chloro-2-hydroxy-propyl)-allyl ether with a boiling point of 57° C. and a refractive index nD20 =1.4630.
Quantity
87 g
Type
reactant
Reaction Step One
[Compound]
Name
boron trifluoride-diethyl
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
46.25 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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